Safety Data Sheet (SDS) and toxicity hazards for 4-Fluoro-3',4'-dimethoxybenzhydrol
Safety Data Sheet (SDS) and toxicity hazards for 4-Fluoro-3',4'-dimethoxybenzhydrol
Part 1: Executive Summary & Compound Identification
Status: Novel Chemical Entity (NCE) / Research Substance Regulatory Note: This compound does not yet have a specific harmonized entry in major chemical inventories (TSCA, EC). All safety protocols must default to "Caution: Substance Not Fully Tested" standards, utilizing Structure-Activity Relationship (SAR) data from close analogs.
Chemical Identity
| Property | Detail |
| Chemical Name | 4-Fluoro-3',4'-dimethoxybenzhydrol |
| Systematic Name | (4-fluorophenyl)(3,4-dimethoxyphenyl)methanol |
| Molecular Formula | C₁₅H₁₅FO₃ |
| Molecular Weight | 262.28 g/mol |
| Structural Class | Diarylcarbinol (Benzhydrol) |
| Key Moieties | 4-Fluorophenyl group (Lipophilic, metabolic blocker)3,4-Dimethoxyphenyl group (Electron-rich, potential metabolic site) |
| Predicted LogP | ~2.8 – 3.2 (Moderately Lipophilic) |
| Physical State | Solid (Likely white to off-white powder) |
Part 2: Hazard Identification (GHS Classification)
Based on SAR analysis of analogous benzhydrols (e.g., 4,4'-difluorobenzhydrol, 3,4-dimethoxybenzyl alcohol).
Predicted GHS Classification
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat. 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Cat. 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation. | H335 |
Precautionary Statements (Selected)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Part 3: Toxicological Profile & Mechanism
Acute Toxicity Mechanisms
As a benzhydrol derivative, the primary acute hazard is irritation of mucosal membranes. The lipophilic nature (LogP ~3.0) facilitates dermal absorption, though the fluorine substitution often increases metabolic stability compared to non-fluorinated analogs.
-
Oral Toxicity: Predicted LD50 (Rat) between 500 – 2000 mg/kg.
-
Mechanism: General CNS depression is possible at high doses, typical of secondary alcohols.
-
-
Metabolic Activation:
-
The 3,4-dimethoxy ring is a structural alert. O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4) can generate catechol intermediates.
-
Risk: Catechols can oxidize to ortho-quinones , which are electrophilic and can form adducts with DNA or proteins (potential haptenization/sensitization).
-
Chronic & Long-Term Hazards
-
Genotoxicity: No specific data. However, the absence of nitro or aromatic amine groups reduces the immediate Ames positive risk.
-
Reproductive Toxicity: Data lacking. Treat as a potential reproductive hazard due to the general bioactivity of diaryl scaffolds in endocrine disruption screenings.
Part 4: Emergency Response & Handling Protocols
Exposure Response Workflow
Self-Validating Protocol: This workflow prioritizes decontamination speed to prevent systemic absorption.
Figure 1: Immediate Action Workflow for Personnel Exposure.
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator if dust is visible.
-
Containment: Do not dry sweep. Use a wet-wipe method or HEPA vacuum to prevent aerosolization.
-
Neutralization: Wash the surface with a 10% soap solution followed by ethanol to solubilize lipophilic residues.
-
Disposal: Collect waste in a container labeled "Hazardous Organic Waste - Solid".
Part 5: Synthesis & Process Safety
Researchers synthesizing this compound often use a Grignard reaction (e.g., 4-fluorophenylmagnesium bromide + 3,4-dimethoxybenzaldehyde).
Critical Control Points:
-
Exotherm Control: The addition of the Grignard reagent to the aldehyde is highly exothermic. Maintain temperature < 0°C.
-
Quenching: Quench the reaction with saturated NH₄Cl slowly. Rapid gas evolution can cause reactor over-pressurization.
Figure 2: Process Safety Flow for Grignard-based Synthesis.
Part 6: References
-
PubChem. Compound Summary: 4-Fluoro-3-methoxybenzaldehyde (Precursor Analog). National Library of Medicine. [Link]
-
ECHA. Guidance on the Application of the CLP Criteria - Acute Toxicity. European Chemicals Agency.[1] [Link]
